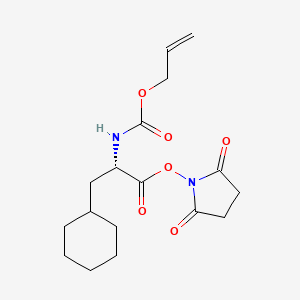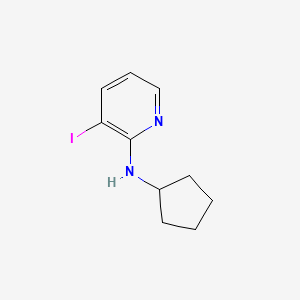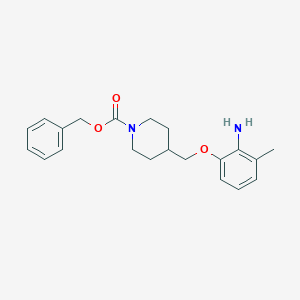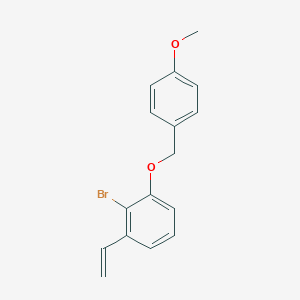![molecular formula C14H11BrO2 B8170606 Methyl 4-bromo-[1,1'-biphenyl]-3-carboxylate](/img/structure/B8170606.png)
Methyl 4-bromo-[1,1'-biphenyl]-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-[1,1'-biphenyl]-3-carboxylate: is an organic compound with the molecular formula C14H11BrO2 . It is a derivative of biphenyl, where one of the phenyl rings is substituted with a bromine atom at the fourth position and a carboxylic acid methyl ester group at the third position. This compound is often used in chemical research and synthesis due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-[1,1'-biphenyl]-3-carboxylate typically involves the following steps:
Bromination: Biphenyl is brominated using bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the desired position.
Carboxylation: The brominated biphenyl is then subjected to carboxylation using carbon dioxide in the presence of a base like sodium hydroxide to form the carboxylic acid derivative.
Esterification: The carboxylic acid derivative is esterified using methanol and a strong acid catalyst like sulfuric acid to yield the final product, this compound.
Industrial Production Methods: While the above synthetic route is commonly used in laboratory settings, industrial production may involve optimized conditions and alternative catalysts to improve yield and efficiency. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-[1,1'-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products:
Substitution: Various substituted biphenyl derivatives.
Reduction: 4-Bromobiphenyl-3-carboxylic acid.
Hydrolysis: 4-Bromobiphenyl-3-carboxylic acid.
Scientific Research Applications
Methyl 4-bromo-[1,1'-biphenyl]-3-carboxylate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of biphenyl derivatives with biological systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-[1,1'-biphenyl]-3-carboxylate depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, its effects are determined by its interaction with molecular targets such as enzymes or receptors. The exact pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
- 4-Bromobiphenyl-4-carboxylic acid methyl ester
- 4-Bromobiphenyl-2-carboxylic acid methyl ester
- 4-Bromobiphenyl-3-carboxylic acid ethyl ester
Comparison: Methyl 4-bromo-[1,1'-biphenyl]-3-carboxylate is unique due to the specific positioning of the bromine and ester groups, which influence its reactivity and applications. Compared to its analogs, it may exhibit different chemical behaviors and biological activities, making it valuable for specific research and industrial purposes.
Properties
IUPAC Name |
methyl 2-bromo-5-phenylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-17-14(16)12-9-11(7-8-13(12)15)10-5-3-2-4-6-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMDRGWXCJBLGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine](/img/structure/B8170587.png)
![Methyl 2-(3-amino-4'-methyl-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B8170588.png)
![Methyl 2-(3-amino-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B8170596.png)
![Methyl 2-(3-amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B8170597.png)
![Methyl 2-(3-amino-4'-fluoro-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B8170603.png)

![2-Bromo-1-(difluoromethyl)-3-[(4-methoxyphenyl)methoxy]benzene](/img/structure/B8170628.png)
